molecular formula C23H23NO4 B13546677 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclopent-3-en-1-yl)propanoic acid

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclopent-3-en-1-yl)propanoic acid

Cat. No.: B13546677
M. Wt: 377.4 g/mol
InChI Key: CDDSUZLWDNSCOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclopent-3-en-1-yl)propanoic acid is a complex organic compound with a unique structure. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also contains a cyclopentene ring, adding to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclopent-3-en-1-yl)propanoic acid typically involves multiple steps:

    Fmoc Protection:

    Formation of the Cyclopentene Ring: This step may involve cyclization reactions, often using palladium-catalyzed coupling reactions.

    Final Assembly: The final product is obtained by coupling the protected amino acid with the cyclopentene derivative under peptide coupling conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors for the cyclization and coupling steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) for epoxidation.

    Reduction: Reagents like LiAlH4 (lithium aluminum hydride) for reducing carbonyl groups.

    Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Deprotected amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex peptides and proteins

Biology

In biological research, the compound can be used to study protein-protein interactions and enzyme mechanisms. The cyclopentene ring can serve as a rigid scaffold, providing insights into the spatial arrangement of amino acids in proteins.

Medicine

In medicine, derivatives of this compound may be explored for their potential as therapeutic agents. The presence of the cyclopentene ring and the Fmoc group can influence the compound’s interaction with biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used in the production of specialized polymers and materials. Its unique structure can impart desirable properties, such as rigidity and stability, to the resulting materials.

Mechanism of Action

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclopent-3-en-1-yl)propanoic acid involves its interaction with specific molecular targets. The Fmoc group can protect the amino group during synthesis, preventing unwanted reactions. The cyclopentene ring can participate in various chemical reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: These compounds also contain the Fmoc group but lack the cyclopentene ring.

    Cyclopentene-Containing Amino Acids: These compounds contain the cyclopentene ring but may not have the Fmoc group.

Uniqueness

The uniqueness of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(cyclopent-3-en-1-yl)propanoic acid lies in its combination of the Fmoc group and the cyclopentene ring. This dual functionality allows for versatile applications in peptide synthesis, biological research, and industrial production.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

3-cyclopent-3-en-1-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C23H23NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h1-6,9-12,15,20-21H,7-8,13-14H2,(H,24,27)(H,25,26)

InChI Key

CDDSUZLWDNSCOX-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.